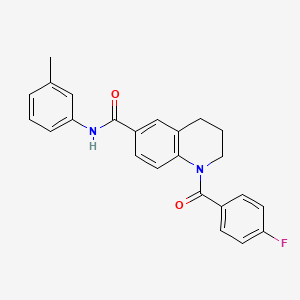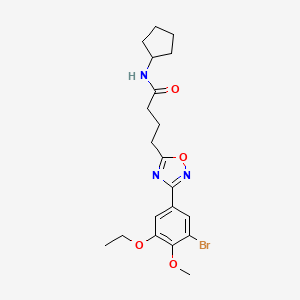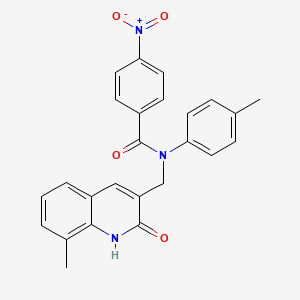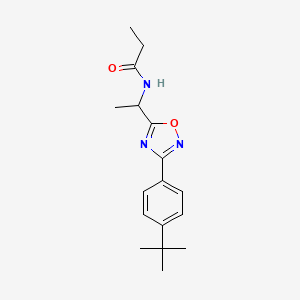
1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as FTTC, is a chemical compound that has been synthesized for scientific research purposes. This compound has been of interest to researchers due to its potential applications in the field of drug discovery and development.
科学研究应用
1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential applications in drug discovery and development. It has been found to have inhibitory effects on certain enzymes, such as protein kinase C and phosphodiesterase. These enzymes play a role in various cellular processes, including signal transduction and cell proliferation. Inhibition of these enzymes could lead to the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
作用机制
The mechanism of action of 1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been suggested that it may act as an inhibitor of protein kinase C and phosphodiesterase. These enzymes play a role in the regulation of various cellular processes, including cell growth and proliferation. Inhibition of these enzymes could lead to the suppression of cancer cell growth and the improvement of cognitive function in Alzheimer's disease.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to have inhibitory effects on protein kinase C and phosphodiesterase. These enzymes play a role in various cellular processes, including signal transduction and cell proliferation. Inhibition of these enzymes could lead to the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
实验室实验的优点和局限性
1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify. It has also been found to have inhibitory effects on important enzymes, making it a potential candidate for drug development. However, 1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide also has limitations. Its mechanism of action is not fully understood, and further research is needed to fully explore its potential applications.
未来方向
There are several future directions for the study of 1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One direction is to further explore its mechanism of action and its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. Another direction is to investigate its potential as a tool for studying the role of protein kinase C and phosphodiesterase in cellular processes. Additionally, the synthesis of analogs of 1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide could lead to the development of more potent inhibitors of these enzymes.
合成方法
The synthesis of 1-(4-fluorobenzoyl)-N-(m-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction between 1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and m-toluidine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain the final compound.
属性
IUPAC Name |
1-(4-fluorobenzoyl)-N-(3-methylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c1-16-4-2-6-21(14-16)26-23(28)19-9-12-22-18(15-19)5-3-13-27(22)24(29)17-7-10-20(25)11-8-17/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVYKMQUWPSEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-(3-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687816.png)



